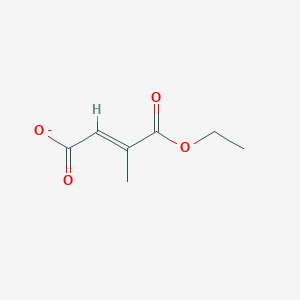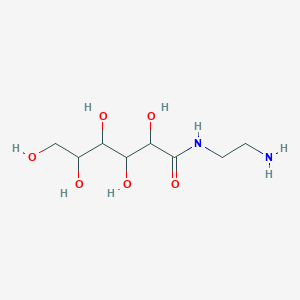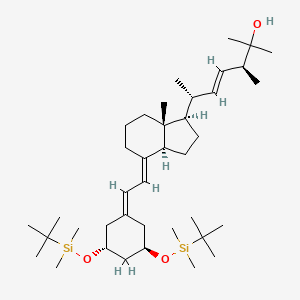
Praseodymium;trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Praseodymium trihydrate is a compound formed by the rare earth metal praseodymium (Pr) combined with water molecules. Praseodymium is a member of the lanthanide series and is known for its unique magnetic, electrical, and optical properties. The trihydrate form typically refers to praseodymium nitrate trihydrate, which is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Praseodymium trihydrate can be synthesized by reacting praseodymium oxide (Pr₂O₃) with nitric acid (HNO₃). The reaction proceeds as follows:
Pr2O3+6HNO3→2Pr(NO3)3+3H2O
This reaction yields praseodymium nitrate, which can then be crystallized to form the trihydrate compound .
Industrial Production Methods
In industrial settings, praseodymium trihydrate is produced by extracting praseodymium from its ores, such as monazite and bastnäsite. The extraction process involves several steps, including crushing the ore, leaching with acids, and separating the praseodymium using solvent extraction techniques .
Chemical Reactions Analysis
Types of Reactions
Praseodymium trihydrate undergoes various chemical reactions, including:
Oxidation: Praseodymium can be oxidized to form praseodymium oxide (Pr₂O₃).
Reduction: Praseodymium nitrate can be reduced to praseodymium metal.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents.
Substitution: Halogens or other reactive non-metals.
Major Products Formed
Oxidation: Praseodymium oxide (Pr₂O₃).
Reduction: Praseodymium metal.
Substitution: Praseodymium halides (e.g., PrCl₃, PrF₃).
Scientific Research Applications
Praseodymium trihydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions and as a dopant in materials to enhance their properties.
Biology: Employed in the synthesis of organic chelates for medical imaging and temperature mapping.
Mechanism of Action
The mechanism of action of praseodymium trihydrate involves its ability to form complexes with other molecules. In biological systems, praseodymium can interact with proteins and enzymes, altering their structure and function. In industrial applications, praseodymium’s unique magnetic and optical properties are exploited to enhance the performance of materials .
Comparison with Similar Compounds
Praseodymium trihydrate can be compared with other praseodymium compounds, such as:
Praseodymium chloride (PrCl₃): Used in similar applications but has different solubility and reactivity properties.
Praseodymium fluoride (PrF₃): Known for its stability and use in high-temperature applications.
Praseodymium oxide (Pr₂O₃): Commonly used as a catalyst and in the production of ceramics.
Praseodymium trihydrate is unique due to its specific hydration state, which affects its solubility and reactivity in various applications.
Properties
Molecular Formula |
H6O3Pr |
|---|---|
Molecular Weight |
194.954 g/mol |
IUPAC Name |
praseodymium;trihydrate |
InChI |
InChI=1S/3H2O.Pr/h3*1H2; |
InChI Key |
RXJKTVSWVBSKGF-UHFFFAOYSA-N |
Canonical SMILES |
O.O.O.[Pr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![1-[1-(3,4-Dimethoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B12335791.png)
